molecular formula C28H38ClNO3S2 B4312623 N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE

Cat. No.: B4312623
M. Wt: 536.2 g/mol
InChI Key: FUTZWSJPHXLLCQ-UHFFFAOYSA-N
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Description

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE: is a complex organic compound characterized by its unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE typically involves multiple steps, starting from adamantane derivatives. The key steps include:

    Sulfinylation: Introduction of sulfinyl groups to the adamantane core.

    Etherification: Formation of the ether linkage with 2-chlorophenoxyethyl groups.

    Sulfinamide Formation: Final step involves the formation of the sulfinamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfinyl groups to sulfonyl groups.

    Reduction: Reduction of sulfinyl groups to sulfides.

    Substitution: Halogen substitution reactions, particularly involving the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions include sulfonyl derivatives, sulfide derivatives, and various substituted adamantane compounds.

Scientific Research Applications

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE involves its interaction with specific molecular targets. The compound’s adamantane core allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The sulfinyl and sulfinamide groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantylsulfonyl)-N-[2-(2-chlorophenoxy)ethyl]adamantane-1-sulfonamide
  • N-(1-adamantylthio)-N-[2-(2-chlorophenoxy)ethyl]adamantane-1-thioamide

Uniqueness

N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE stands out due to its specific combination of sulfinyl and sulfinamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Properties

IUPAC Name

N-(1-adamantylsulfinyl)-N-[2-(2-chlorophenoxy)ethyl]adamantane-1-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38ClNO3S2/c29-25-3-1-2-4-26(25)33-6-5-30(34(31)27-13-19-7-20(14-27)9-21(8-19)15-27)35(32)28-16-22-10-23(17-28)12-24(11-22)18-28/h1-4,19-24H,5-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTZWSJPHXLLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)S(=O)N(CCOC4=CC=CC=C4Cl)S(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE
Reactant of Route 2
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N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE
Reactant of Route 4
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE
Reactant of Route 5
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE
Reactant of Route 6
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE

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